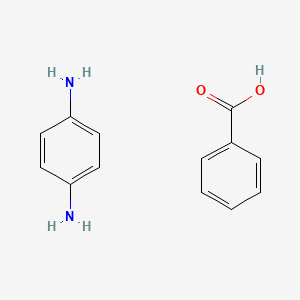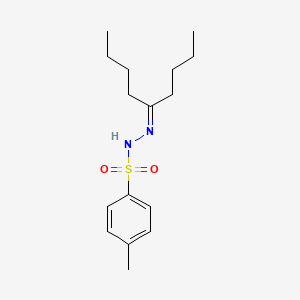
2-Azido-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N5O3 It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30) under reflux conditions at 80°C for 24 hours. After cooling, the product precipitates out and is collected by filtration. Recrystallization from ethanol yields yellow crystals with a yield of approximately 69% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile.
Cycloaddition: Copper(I) catalysts are often employed in [3+2] cycloaddition reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for the reduction of the nitro group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions involving the azido group.
Aminobenzamides: Formed from the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
2-Azido-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds such as tetrazoles and triazoles.
Biology: Employed in bioconjugation techniques due to the reactivity of the azido group.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azido-N-(4-nitrophenyl)benzamide is primarily based on the reactivity of its functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amine, which can further react to form various derivatives. These reactions are facilitated by specific catalysts and reaction conditions, targeting molecular pathways involved in the formation of heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-N-(4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-Nitrophenyl azide: Lacks the benzamide structure but contains the nitrophenyl and azido groups.
N-(4-Nitrophenyl)benzamide: Contains the nitrophenyl and benzamide groups but lacks the azido group.
Uniqueness
2-Azido-N-(4-nitrophenyl)benzamide is unique due to the combination of the azido, nitrophenyl, and benzamide groups in a single molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62786-09-8 |
|---|---|
Molekularformel |
C13H9N5O3 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-azido-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N5O3/c14-17-16-12-4-2-1-3-11(12)13(19)15-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,15,19) |
InChI-Schlüssel |
YCMHXXHHDMRRQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)

![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)




![4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14503630.png)
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)


